4-(but-3-yn-2-yl)oxane
Description
4-(But-3-yn-2-yl)oxane is a six-membered oxygen-containing heterocyclic compound (tetrahydropyran derivative) with a but-3-yn-2-yl substituent at the 4-position. Its molecular formula is C₉H₁₂O (calculated based on structural analogs in and ). This compound combines the steric and electronic effects of a tetrahydropyran ring with the reactivity of an alkyne moiety.
Properties
CAS No. |
2229391-31-3 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(but-3-yn-2-yl)oxane can be achieved through several methods. One common approach involves the palladium-catalyzed Sonogashira cross-coupling reaction between an aryl halide and an alkyne . This method is widely used due to its efficiency and the ability to introduce various substituents on the oxane ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Sonogashira coupling reactions under controlled conditions. The reaction is carried out in the presence of a palladium catalyst and a copper co-catalyst, with solvents such as ethanol or dimethyl sulfoxide (DMSO) being used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
4-(but-3-yn-2-yl)oxane undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The oxane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium or nickel catalyst is typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the oxane ring.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various substituted oxane derivatives.
Scientific Research Applications
4-(but-3-yn-2-yl)oxane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(but-3-yn-2-yl)oxane involves its interaction with specific molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, forming covalent bonds with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 3-(But-3-yn-2-yl)oxane
Functionalized Oxane Derivatives
a) 4-(Bromomethyl)oxane
b) 4-(Oxolan-3-yl)but-2-en-1-amine
- Structure: Combines an oxolane (tetrahydrofuran) ring and a butene-amine moiety (C₈H₁₃NO).
- Comparison: Hybrid Structure: Integrates both oxolane and alkene-amine functionalities, offering distinct reactivity compared to purely alkynyl-substituted oxanes. Biological Potential: Highlighted for applications in pharmaceuticals and agrochemicals due to its selectivity.
c) 2-{[4-(4-Hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl)but-3-yn-2-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol
Research Findings and Insights
- Synthetic Challenges : Alkynyl-substituted oxanes require precise control over regioselectivity, as seen in the synthesis of TC-1698.
- Biological Relevance : Structural analogs like 4-(Oxolan-3-yl)but-2-en-1-amine highlight the importance of hybrid heterocycles in drug discovery.
- Physicochemical Properties : Melting points and solubility are highly substituent-dependent, with polar groups (e.g., hydroxyls) improving aqueous compatibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
